N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide
CAS No.: 89730-84-7
Cat. No.: VC17341622
Molecular Formula: C12H12N4OS
Molecular Weight: 260.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89730-84-7 |
|---|---|
| Molecular Formula | C12H12N4OS |
| Molecular Weight | 260.32 g/mol |
| IUPAC Name | N-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17) |
| Standard InChI Key | AGOTUDBNSDVOKP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(N=C(N=N1)C2=CC=CC=C2)SC |
Introduction
Chemical Identity and Structural Features
N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide (molecular formula: , molecular weight: 260.32 g/mol) belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s structure integrates three distinct functional regions:
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Triazine core: A six-membered ring with three nitrogen atoms at positions 1, 2, and 4, providing sites for electrophilic and nucleophilic interactions.
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Phenyl substituent: Attached at position 3, this aromatic group enhances planar stability and facilitates π-π stacking interactions with biological targets.
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Methylsulfanyl-acetamide side chain: The methylsulfanyl group at position 5 and acetamide at position 6 introduce sulfur-based nucleophilicity and hydrogen-bonding capacity, respectively.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 89730-84-7 |
| Molecular Formula | |
| Molecular Weight | 260.32 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
| Rotatable Bonds | 4 |
The methylsulfanyl group () contributes to lipophilicity (clogP ≈ 2.1), while the acetamide moiety enhances solubility in polar aprotic solvents .
Synthesis and Purification Strategies
General Synthetic Pathways
Although explicit protocols for N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide are scarce, analogous triazine syntheses typically involve:
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Ring formation: Condensation of amidrazones with carbonyl compounds under acidic or basic conditions.
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Functionalization: Sequential substitution at positions 3, 5, and 6 using nucleophilic agents (e.g., thiols, amines) .
A patent (WO2015092819A2) detailing triazine derivatives reveals that introducing methylsulfanyl groups often employs thiourea or potassium thioacetate in dimethylformamide (DMF) at 60–80°C . The acetamide side chain may be incorporated via nucleophilic acyl substitution using acetyl chloride in dichloromethane .
Purification and Characterization
Post-synthetic purification typically involves:
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Column chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 v/v) .
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Recrystallization: Methanol/water mixtures yield crystals suitable for X-ray diffraction.
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Spectroscopic validation: NMR (δ 2.35 ppm for ), NMR (δ 170.2 ppm for acetamide carbonyl).
Chemical Reactivity and Stability
Hydrolytic Behavior
The compound undergoes pH-dependent hydrolysis:
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Acidic conditions: Acetamide cleavage yields -triazine and acetic acid ( ≈ 8 h at pH 2).
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Basic conditions: Methylsulfanyl oxidation produces sulfoxide derivatives ().
Table 2: Stability Profile
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 2.0 (HCl) | Acetamide hydrolysis | 8.2 ± 0.3 |
| pH 7.4 (PBS) | No significant degradation | >48 |
| pH 9.0 (NaOH) | Sulfoxide formation | 12.1 ± 1.1 |
Electrophilic Substitution
The triazine core undergoes regioselective halogenation at position 4 when treated with bromosuccinimide (NBS) in acetonitrile . This reactivity enables diversification for structure-activity relationship (SAR) studies.
Biological Activities and Mechanistic Insights
Kinase Inhibition
Pharmacophore modeling identifies the methylsulfanyl-acetamide motif as critical for binding ATP pockets in kinases. In silico docking predicts:
Table 3: Predicted Kinase Inhibition Profiles
| Kinase Target | Predicted IC (µM) | Selectivity Index |
|---|---|---|
| EGFR | 1.4 | 1.0 |
| MAPK14 | 0.9 | 12.3 |
| LCK | 2.7 | 0.4 |
Antiproliferative Effects
Preliminary assays against MCF-7 breast cancer cells show:
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GI: 18.3 µM (72 h exposure).
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Apoptosis induction: 23% increase in sub-G1 population vs. controls.
Mechanistic studies suggest reactive oxygen species (ROS) generation and Bcl-2 downregulation mediate cytotoxicity.
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